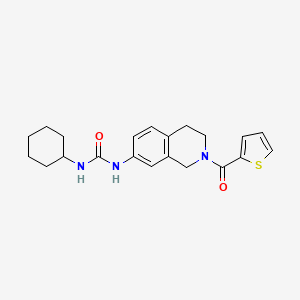

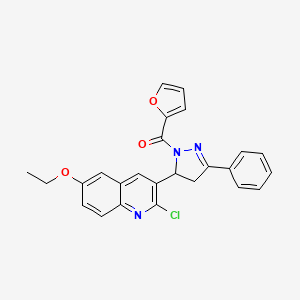

![molecular formula C7H4F3N3O B2872800 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL CAS No. 877402-82-9](/img/structure/B2872800.png)

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

説明

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a chemical compound with the formula C7H4F3N3O . It is one of the important core of nitrogen ring junction heterocyclic compounds . It has a molecular weight of 203.12 .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involves a copper-catalyzed radical annulation . This process allows the synthesis of 4- or 6-substituted target molecular entities as a single product . The utility of this process is further demonstrated by the facile construction of four different ring systems, a gram-scale synthesis, and the late-stage functionalization of bioactive molecules .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL has been analyzed in several studies . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The chemical reactions of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involve the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .科学的研究の応用

Fluorescent Probes in Bioimaging

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol: derivatives have been identified as strategic compounds for optical applications, particularly as fluorescent probes. They exhibit tunable photophysical properties, which are advantageous for studying the dynamics of intracellular processes and bioimaging applications .

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities make it suitable for use in OLEDs. The ability to design solid-state emitters with good quantum yields by proper structural selection is a key application in the development of organic materials .

Chemosensors

Due to the presence of heteroatoms, these compounds can act as potential chelating agents for ions, making them useful in the development of chemosensors. This application is significant for detecting various ions and molecules .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the Suzuki–Miyaura cross-coupling reaction, which is a powerful synthetic tool for creating bioactive molecules. This reaction is particularly suitable for the synthesis of molecules with potential therapeutic applications .

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting their optical properties.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes , suggesting that they may affect pathways related to these processes.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that they may have significant effects on the optical properties of their targets.

Action Environment

The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that factors such as light exposure could potentially influence their action .

特性

IUPAC Name |

2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQTMITFTVUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)

![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)

![2-Chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide](/img/structure/B2872729.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2872732.png)

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)

![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)

![2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2872739.png)